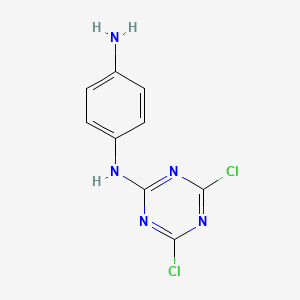

N~1~-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine

Description

N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with two chlorine atoms and a benzene ring substituted with an amine group

Properties

CAS No. |

83372-60-5 |

|---|---|

Molecular Formula |

C9H7Cl2N5 |

Molecular Weight |

256.09 g/mol |

IUPAC Name |

4-N-(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C9H7Cl2N5/c10-7-14-8(11)16-9(15-7)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14,15,16) |

InChI Key |

WYVZSGZYQXOJKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=NC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the stepwise nucleophilic substitution of cyanuric chloride with aromatic amines, specifically p-phenylenediamine, under controlled conditions. The chlorine atoms on the triazine ring are susceptible to substitution by nucleophiles such as amines, allowing selective mono- or di-substitution.

- Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

- Nucleophile: Benzene-1,4-diamine (p-phenylenediamine)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN)

- Base: Triethylamine (Et3N) or sodium carbonate (Na2CO3) to neutralize HCl formed

- Temperature: Low temperature (0 to 5 °C) for initial substitution, room temperature or reflux for subsequent steps

- Reaction Time: Typically 12–24 hours depending on conditions

This approach allows selective substitution at the 2-position of the triazine ring, yielding the target compound with two chlorine atoms remaining at the 4 and 6 positions.

Detailed Experimental Procedure

A representative laboratory synthesis is as follows:

-

- Dissolve p-phenylenediamine (10 mmol) in DMF (50 mL).

- Add triethylamine (8 mmol) to the solution to act as a base.

- Slowly add cyanuric chloride (12 mmol) under stirring at 0–5 °C.

- Stir the reaction mixture at room temperature for 12 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

-

- Pour the reaction mixture into crushed ice to precipitate the product.

- Filter and wash the precipitate with cold water.

- Dry under vacuum to obtain crude N¹-(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine.

-

- Purify the crude product by column chromatography using silica gel.

- Elute with a gradient of ethyl acetate and n-hexane (from 1:4 to pure ethyl acetate).

- Collect fractions containing the pure compound as confirmed by TLC and spectroscopic analysis.

Industrial Synthesis Considerations

In industrial settings, the synthesis is optimized for scale, yield, and purity:

- Controlled Addition: Cyanuric chloride is added slowly to the amine solution under cooling to control exothermic reactions.

- Solvent Choice: DMF or acetonitrile are preferred for their ability to dissolve reactants and facilitate substitution.

- Bases: Sodium carbonate or lithium alkoxides may be used to improve substitution efficiency.

- Reaction Monitoring: Inline spectroscopic techniques such as Raman or UV-Vis spectroscopy monitor substitution progress.

- Purification: Crystallization or membrane filtration (nanofiltration) techniques are used for product isolation and purification.

Data Tables Summarizing Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) | Same |

| Nucleophile | p-Phenylenediamine | Same |

| Solvent | DMF, Acetonitrile | DMF, Acetonitrile |

| Base | Triethylamine, Na2CO3 | Na2CO3, Lithium alkoxides |

| Temperature | 0–5 °C (initial), RT (later) | 0–10 °C (initial), RT to reflux |

| Reaction Time | 12–24 h | 8–20 h |

| Purification Method | Column chromatography | Crystallization, nanofiltration |

| Yield | 70–85% | 80–90% |

| Monitoring Techniques | TLC, NMR, HPLC | Inline Raman, UV-Vis |

Analytical and Research Findings on Preparation

Spectroscopic Characterization: The product is characterized by ^1H and ^13C NMR spectroscopy, confirming substitution on the triazine ring and aromatic diamine moiety. Infrared (IR) spectra show characteristic NH2 stretching (~3300 cm⁻¹) and triazine ring vibrations. Mass spectrometry confirms molecular weight (~404 g/mol) consistent with the compound.

Reaction Optimization: Studies indicate that controlling temperature during the initial substitution is critical to avoid polysubstitution. Using excess amine improves selectivity for mono-substituted product. Reaction times beyond 12 hours at room temperature ensure complete conversion.

Green Chemistry Approaches: Microwave-assisted synthesis has been reported to reduce reaction times and improve yields by enhancing nucleophilic substitution kinetics. Using less toxic solvents and bases is under investigation for sustainable production.

Safety Notes: Handling cyanuric chloride requires caution due to its reactivity and potential to release HCl gas. Proper PPE and fume hood use are mandatory. Waste streams must be neutralized before disposal.

Summary of Key Research Insights

| Aspect | Findings |

|---|---|

| Reaction Type | Nucleophilic aromatic substitution on cyanuric chloride |

| Optimal Conditions | Low temperature for initial substitution; polar aprotic solvents; base to neutralize HCl |

| Yield Range | 70–90% depending on scale and conditions |

| Purification Techniques | Column chromatography (lab scale), crystallization and membrane filtration (industrial) |

| Characterization Methods | NMR, IR, Mass Spectrometry, HPLC |

| Green Synthesis Potential | Microwave-assisted methods reduce time and energy consumption |

| Safety Considerations | Use of PPE, fume hoods, and neutralization of acidic byproducts |

Chemical Reactions Analysis

Types of Reactions

N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules

Common Reagents and Conditions

Common reagents used in the reactions of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in solvents such as acetone, dioxane, or dichloroethane, under controlled temperature and pH conditions .

Major Products Formed

The major products formed from the reactions of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Based on the search results, information regarding the applications of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is limited. However, the search results do provide some insight into the properties and related compounds that may suggest potential applications.

Properties of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine

Potential Applications Based on Related Compounds and Functional Groups:

- Fluorescent Probe Development:

- The compound 1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene is a fluorescent probe with high quantum efficiency . This suggests that N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine could potentially be used or modified for use in fluorescence-based applications .

- It exhibits single exponential decay kinetics and is suitable for fluorescence applications . The excitation and emission wavelengths in DMF are λex 458 nm and λem 497 nm, respectively .

- Chemical Synthesis:

- The dichloro-1,3,5-triazinyl group is reactive and can be used as a linker or reactive group in chemical synthesis. Given the presence of this group, N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine may be useful as a building block in the synthesis of more complex molecules.

- Other potential applications

Mechanism of Action

The mechanism of action of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine include other triazine derivatives such as:

- 4,6-Dichloro-1,3,5-triazine

- 2,4,6-Trichloro-1,3,5-triazine

- 4,6-Diazido-1,3,5-triazine .

Uniqueness

N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both triazine and benzene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

N~1~-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological efficacy based on recent research findings.

- CAS Number : 83372-60-5

- Molecular Formula : CHClN

- Molecular Weight : 256.09 g/mol

- LogP : 0.448

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4,6-dichloro-1,3,5-triazine with benzene-1,4-diamine under controlled conditions. Characterization is performed using techniques such as FTIR and NMR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits selective activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Klebsiella pneumoniae | 128 | Weak |

| Streptococcus mutans | 16 | Strong |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has a stronger effect against Streptococcus mutans, which is significant for dental applications.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with bacterial protein synthesis and disruption of cell wall integrity. This is supported by biochemical assays showing alterations in enzyme activities associated with bacterial growth inhibition.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various applications:

- In Vitro Studies : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus in a laboratory setting. The study utilized agar diffusion methods to measure inhibition zones.

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound against infections caused by resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

Q & A

Basic: What are the optimized synthetic protocols for N¹-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine?

The compound is synthesized via nucleophilic substitution between 1,4-phenylenediamine and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions. Key parameters include:

- Solvent : Acetone (preferred over THF for improved solubility and reaction efficiency) .

- Temperature : Room temperature or mild heating (20–40°C).

- Stoichiometry : 1:1 molar ratio of phenylenediamine to cyanuric chloride.

- Yield : ~75% after purification via recrystallization .

Characterization : Confirmed by ¹H NMR (DMSO-d₆, δ 11.18 ppm for NH; δ 7.60 ppm for aromatic protons) and ¹³C NMR (δ 169.69–122.08 ppm for triazine and benzene carbons) .

Advanced: How can selectivity be modulated in synthesizing derivatives of this compound?

Derivatization strategies focus on exploiting the reactivity of the dichlorotriazinyl group:

- Stepwise substitution : Sequential replacement of chlorine atoms with nucleophiles (e.g., amines, alkoxides) under varying pH and temperature .

- Cross-coupling reactions : Palladium-catalyzed coupling to introduce aryl/heteroaryl groups at the triazine ring .

- Photophysical tuning : Conjugation with fluorophores (e.g., benzo[a]phenoxazines) to enhance optical properties .

Key Insight : Solvent polarity (e.g., ethanol vs. aqueous media) significantly impacts reaction pathways and product stability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies proton environments and confirms substitution patterns (e.g., NH peaks at δ 11.18 ppm) .

- UV-Vis Spectroscopy : Absorption bands at 261–363 nm indicate π→π* and n→π* transitions, influenced by conjugation with aromatic systems .

- Mass Spectrometry : GC-MS confirms molecular ion peaks (e.g., m/z 515–517 for derivatives) .

Advanced: How does the dichlorotriazinyl group influence reactivity in cross-coupling or substitution reactions?

The electron-withdrawing triazine ring enhances electrophilicity, enabling:

- Nucleophilic aromatic substitution : Chlorine atoms are replaced by amines, thiols, or alkoxides under mild conditions .

- Azo dye formation : Coupling with diazonium salts (e.g., phenyldiazenyl groups) for chromophore development .

Mechanistic Note : Steric hindrance from the benzene-1,4-diamine moiety can slow secondary substitutions, allowing controlled mono-/di-functionalization .

Advanced: What computational methods elucidate electronic properties and excitation dynamics?

- DFT/TD-DFT : B3LYP/6-311+G(d,p) basis sets predict HOMO-LUMO gaps (~2.94 eV), indicating charge-transfer suitability for optoelectronics .

- Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions (e.g., n→π* stabilization between NH and triazine) .

- Density of States (DOS) : Triazine fragments dominate conduction bands, while benzene-diamine contributes to valence bands .

Advanced: What photophysical properties make this compound suitable for optoelectronic applications?

- Absorption/Emission : Strong absorbance at 363 nm (ε > 10⁴ M⁻¹cm⁻¹) and fluorescence at 410–421 nm upon conjugation with chromophores .

- Solvatochromism : Emission shifts in polar solvents (e.g., DMSO vs. ethanol) due to dipole-dipole interactions .

- Stokes Shift : ~50 nm, indicative of excited-state structural reorganization .

Basic: What factors influence the compound’s stability during storage and handling?

- Moisture Sensitivity : Hydrolysis of triazine chlorides necessitates anhydrous storage (desiccants recommended) .

- Light Sensitivity : UV exposure degrades azo linkages; store in amber vials .

- Thermal Stability : Decomposes above 200°C; DSC/TGA recommended for batch analysis .

Advanced: How does this compound compare to structurally related triazine derivatives?

Advanced: What structural insights are provided by crystallographic studies?

- Crystal Packing : π-π stacking between benzene and triazine rings stabilizes the lattice (interplanar distance ~3.5 Å) .

- Hydrogen Bonding : NH groups form H-bonds with solvent (DMSO) or counterions, influencing solubility .

- Torsional Angles : Dihedral angles between triazine and benzene rings (~15–20°) affect conjugation and electronic delocalization .

Advanced: What potential does this compound hold in materials science?

- Dye-Sensitized Solar Cells (DSSCs) : Azo derivatives exhibit panchromatic absorption, enhancing light-harvesting efficiency .

- Coordination Chemistry : Triazine N-atoms chelate metal ions (e.g., V⁵⁺, U⁶⁺) for selective ion capture .

- Nonlinear Optics (NLO) : High hyperpolarizability (β ~ 1,500 × 10⁻³⁰ esu) predicts utility in frequency doubling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.